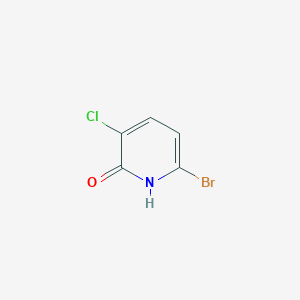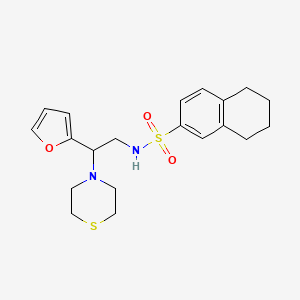
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Various synthetic strategies exist for the synthesis of furan derivatives .Molecular Structure Analysis
Furan derivatives have been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Properties
Sulfonamides derived from indanes and tetralines, which are structurally related to the compound of interest, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These compounds exhibit potent inhibitory effects, suggesting potential applications in the treatment of conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders (Akbaba et al., 2014).
Corrosion Inhibition
Compounds containing furan moieties have been tested as inhibitors for mild steel corrosion in acidic media. These studies indicate that sulfonamide derivatives can form protective films on metal surfaces, suggesting applications in corrosion prevention for industrial materials (Sappani & Karthikeyan, 2014).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of pathogenic bacterial strains and Candida Albicans. These compounds show potent antimicrobial effects, highlighting their potential as templates for the development of new antimicrobial drugs (Mohamed et al., 2021).
Herbicidal Activity
Optically active sulfonamide derivatives with a specific structural motif have been synthesized and tested for herbicidal activity. The results indicate that certain isomers are the active forms, suggesting the relevance of stereochemistry in designing sulfonamide-based herbicides (Hosokawa et al., 2001).
Mecanismo De Acción
Mode of Action
The presence of a furan ring in the compound suggests potential electrophilic substitution reactions . The thiomorpholinoethyl group may also play a role in binding to biological targets .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways affected
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s bioavailability, distribution in the body, metabolism, and excretion would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the complexity of the compound’s structure, it is likely to have multiple effects at the molecular and cellular levels. Without specific target identification and understanding of the compound’s mode of action, it is challenging to predict these effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound’s efficacy may also be influenced by individual patient factors, including genetic variations, health status, and the presence of other medications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMBIMDVFIEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide](/img/structure/B2991909.png)

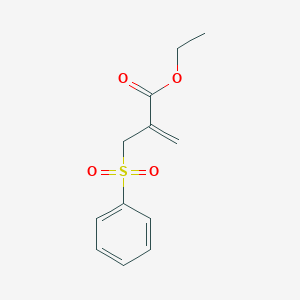
![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)
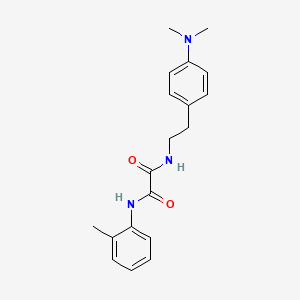
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol](/img/structure/B2991915.png)
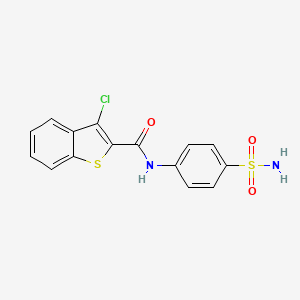
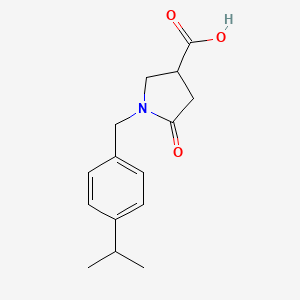

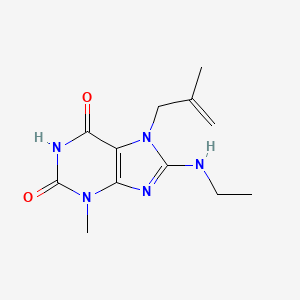
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2991923.png)
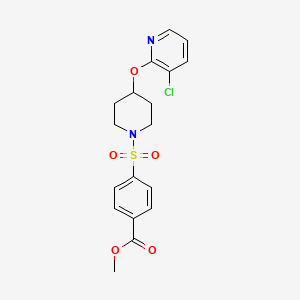
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)
